

A Comparative Guide to Theoretical and Experimental Spectral Data of 3-Phenylhexane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental spectral data for the organic compound **3-Phenylhexane**. Understanding the correlation between predicted and observed spectral data is crucial for structural elucidation, verification of synthesized compounds, and supporting drug development pipelines. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for both theoretical prediction and experimental acquisition.

Data Presentation: A Comparative Analysis

The following tables summarize the theoretical and available experimental spectral data for **3-Phenylhexane**. Due to the limited availability of publicly archived, fully assigned experimental spectra for **3-Phenylhexane**, particularly for ¹H NMR, data from online prediction tools and general spectral databases are utilized for a comprehensive comparison.

Table 1: ¹H NMR Spectral Data of **3-Phenylhexane** (Predicted)



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
CH₃ (Terminal)	~ 0.8 - 0.9	Triplet
CH₃ (Ethyl)	~ 0.7 - 0.8	Triplet
CH ₂ (Propyl)	~ 1.2 - 1.4	Multiplet
CH ₂ (Ethyl)	~ 1.6 - 1.8	Multiplet
CH (Benzylic)	~ 2.4 - 2.6	Multiplet
CH (Aromatic)	~ 7.1 - 7.3	Multiplet

Note: Predicted values are generated from standard NMR prediction algorithms and may vary slightly between different software.

Table 2: 13C NMR Spectral Data of 3-Phenylhexane

Carbon	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
CH₃ (Terminal)	~ 14	Available, but not assigned
CH₃ (Ethyl)	~ 12	Available, but not assigned
CH ₂ (Propyl)	~ 20-30	Available, but not assigned
CH ₂ (Ethyl)	~ 25-35	Available, but not assigned
CH (Benzylic)	~ 45-55	Available, but not assigned
C (Aromatic, Quaternary)	~ 145	Available, but not assigned
CH (Aromatic)	~ 125-130	Available, but not assigned

Note: Experimental data is noted as available in databases like PubChem, but lacks specific peak assignments.[1] Predicted values are from NMR prediction software.

Table 3: Key IR Absorption Bands of **3-Phenylhexane**



Functional Group	Theoretical Wavenumber (cm ⁻¹)	Experimental Wavenumber (cm ⁻¹)	Vibration Mode
Aromatic C-H	~ 3000 - 3100	~ 3020 - 3080	Stretch
Aliphatic C-H	~ 2850 - 3000	~ 2870 - 2960	Stretch
C=C (Aromatic)	~ 1450 - 1600	~ 1450, 1495, 1605	Stretch
C-H Bending	~ 690 - 900	~ 698, 750	Out-of-plane bend

Note: Theoretical values are based on typical ranges for alkylbenzenes. Experimental data is from vapor-phase IR spectra available in public databases.[1]

Table 4: Mass Spectrometry Fragmentation Data of **3-Phenylhexane**

Fragment Ion	Theoretical m/z	Experimental m/z (Relative Intensity)	Proposed Fragment Structure/Loss
[M] ⁺	162	162 (Moderate)	Molecular Ion
[M-29]+	133	133 (High)	Loss of ethyl radical (•CH ₂ CH ₃)
[M-43]+	119	119 (High)	Loss of propyl radical (•CH ₂ CH ₂ CH ₃)
[C ₇ H ₇] ⁺	91	91 (High)	Tropylium ion

Note: Theoretical fragmentation is based on common pathways for alkylbenzenes. Experimental data is from GC-MS analysis found in databases like PubChem.[1]

Experimental and Theoretical Methodologies

A clear understanding of the protocols used to generate both theoretical and experimental data is essential for a robust comparison.



Experimental Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Typically, 5-10 mg of the analyte is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.
 - Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, proton-decoupled spectra are usually obtained to simplify the spectrum and improve the signal-to-noise ratio.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Sample Preparation: For a liquid sample like 3-Phenylhexane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl). For solid samples, a KBr pellet or a Nujol mull can be prepared.
 - Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer.
 A background spectrum of the empty salt plates or the KBr pellet is first recorded and then automatically subtracted from the sample spectrum.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
 - Data Acquisition: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with highenergy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Theoretical Protocols

• NMR Spectra Prediction:



• Theoretical ¹H and ¹³C NMR chemical shifts are often predicted using software that employs empirical data, incremental methods, or machine learning algorithms trained on large spectral databases.[2][3] More advanced methods involve quantum mechanical calculations, such as Density Functional Theory (DFT), which can provide more accurate predictions but are computationally more intensive.[4][5][6][7]

• IR Spectra Prediction:

Computational methods, particularly DFT, are used to calculate the vibrational frequencies
of a molecule.[8] The geometry of the molecule is first optimized, and then a frequency
calculation is performed. The calculated frequencies are often scaled by an empirical
factor to better match experimental values.

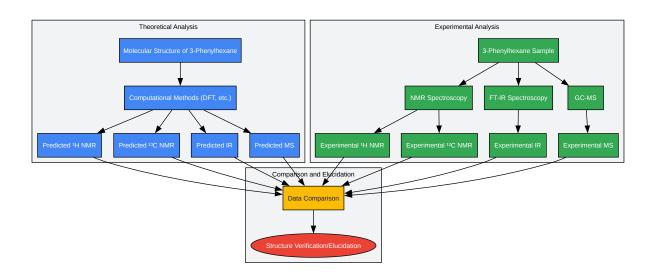
Mass Spectra Prediction:

Predicting a full mass spectrum is complex. However, the likely fragmentation pathways
can be predicted based on the principles of mass spectrometry, such as the stability of the
resulting carbocations and neutral radicals. For alkylbenzenes, benzylic cleavage is a
dominant fragmentation pathway.[5]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data for the structural elucidation of a molecule like **3-Phenylhexane**.





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Caption: Workflow for comparing theoretical and experimental spectral data.

Conclusion

This guide highlights the synergy between theoretical predictions and experimental measurements in the spectroscopic analysis of **3-Phenylhexane**. While experimental data provides the ground truth, theoretical predictions are invaluable for assigning spectra, understanding fragmentation patterns, and confirming structural features. For compounds with limited available experimental data, computational methods offer a powerful tool to fill in the gaps and aid in structural elucidation. The presented data and methodologies serve as a valuable resource for researchers in the fields of chemistry and drug development.



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